16-Methyl PGE2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

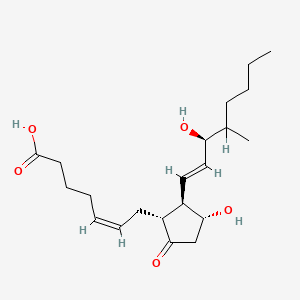

16-Methyl PGE2, also known as this compound, is a useful research compound. Its molecular formula is C21H34O5 and its molecular weight is 366.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Gastrointestinal Effects

16-Methyl PGE2 has been studied for its antisecretory and antifertility effects. Research indicates that modifications at the C-15 and C-16 positions enhance the antisecretory action while reducing diarrheogenic effects. This suggests a potential for developing therapeutic agents aimed at gastrointestinal disorders, particularly those involving excessive secretion or motility issues .

2. Cytoprotection

Studies have shown that this compound exhibits cytoprotective effects on gastric mucosa. It has been demonstrated to reduce damage caused by acetylsalicylic acid (aspirin) in cultured rat gastric cells, indicating its potential use in protecting gastric tissues from non-steroidal anti-inflammatory drug (NSAID)-induced injury . The mechanism appears to be independent of cyclic adenosine monophosphate (cAMP), suggesting alternative pathways for its protective action.

3. Radioprotection

Recent findings indicate that 16,16-dimethyl PGE2, a related compound, serves as both a radioprotectant and radiomitigator in models of hematopoietic acute radiation syndrome. It enhances survival rates by protecting hematopoietic stem cells from radiation-induced damage, which could lead to clinical applications in radiation therapy and emergency medicine following radiological exposure .

Tissue Repair and Regeneration

1. Wound Healing

Prostaglandin E2, including its analogs like this compound, plays a significant role in tissue repair and regeneration. It has been incorporated into biomaterial scaffolds to promote healing in cutaneous wounds. The application of PGE2 has been associated with accelerated healing rates, improved tissue remodeling, and enhanced angiogenesis through macrophage polarization . This indicates its potential utility in regenerative medicine and wound care.

2. Intestinal Adaptation

In animal studies involving massive distal small bowel resection, the administration of this compound resulted in significant increases in mucosal protein and DNA concentrations, suggesting that it aids in the morphological and functional adaptation of the intestine post-surgery . This application highlights its potential for enhancing recovery following gastrointestinal surgeries.

Comparative Data Table

Case Studies and Research Insights

- Cytoprotective Mechanism : A study demonstrated that this compound significantly reduced cell damage induced by aspirin in cultured rat gastric cells, confirming its protective role against NSAID-induced mucosal injury .

- Wound Healing Enhancement : In murine models, the incorporation of PGE2 into hydrogels led to improved healing outcomes by promoting macrophage polarization and reducing excessive extracellular matrix deposition .

- Radiation Mitigation : Research on 16,16-dimethyl PGE2 revealed its efficacy as a medical countermeasure against radiation-induced hematopoietic syndrome, showcasing its potential for clinical applications in emergency medicine .

Análisis De Reacciones Químicas

Metabolic Pathways and Stability

16-Me-PGE2 and its derivatives exhibit modified metabolic stability compared to natural PGE2 due to structural alterations. Key metabolic reactions include:

Oxidative Inactivation

-

15-PGDH Catalyzed Oxidation : Like PGE2, 16-Me-PGE2 is metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into 15-keto-PGE2, an inactive form .

-

Radical-Mediated Lipid Peroxidation : dmPGE2 exposure increases oxidative stress, leading to lipid peroxidation and ferroptosis in T cells .

| Reaction | Enzyme/Process | Outcome |

|---|---|---|

| Oxidation to 15-keto-PGE2 | 15-PGDH | Inactivation of PGE2 signaling |

| Lipid peroxidation | Mitochondrial dysfunction | Ferroptosis in T cells |

Synthetic Modifications

The synthesis of 16-Me-PGE2 analogs involves targeted methylation to enhance stability and receptor specificity:

-

Methylation at C16 : Adding methyl groups at the 16-position prevents rapid degradation by 15-PGDH, prolonging biological activity .

-

Methoxy Group at C20 : Additional modifications (e.g., 20-methoxy) further stabilize the molecule against enzymatic breakdown.

Receptor Interactions and Signaling

16-Me-PGE2 binds to prostaglandin E receptors (EP1–EP4), with distinct downstream effects:

EP Receptor Activation

-

EP2/EP4 Dominance : dmPGE2 preferentially activates EP2 and EP4 receptors, which are linked to cAMP-mediated pathways and anti-inflammatory responses .

-

EP3 Modulation : At higher concentrations, it also interacts with EP3 receptors, influencing intracellular calcium flux .

| Receptor | Signaling Pathway | Biological Effect |

|---|---|---|

| EP2/EP4 | cAMP ↑ | Immunosuppression, tissue repair |

| EP3 | Ca²⁺ flux modulation | Gastroprotection, acid secretion control |

Pharmacological Stability

-

Solubility : dmPGE2 is sparingly soluble in aqueous buffers but dissolves in organic solvents (e.g., methyl acetate, DMF) .

Key Research Findings

-

Mitochondrial Dysregulation : dmPGE2 reduces mitochondrial membrane potential (ΔΨm) and ATP production, exacerbating oxidative stress in T cells .

-

Ferroptosis Induction : By depleting glutathione and increasing lipid peroxides, dmPGE2 promotes ferroptosis in CD8+ T cells .

-

Cytoprotection : dmPGE2 protects gastric mucosa from aspirin-induced damage independent of cAMP pathways .

Comparative Reactivity

Propiedades

Número CAS |

39746-14-0 |

|---|---|

Fórmula molecular |

C21H34O5 |

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-15(2)18(22)13-12-17-16(19(23)14-20(17)24)10-7-5-6-8-11-21(25)26/h5,7,12-13,15-18,20,22,24H,3-4,6,8-11,14H2,1-2H3,(H,25,26)/b7-5-,13-12+/t15?,16-,17-,18-,20-/m1/s1 |

Clave InChI |

IMPVDANDCDGWFM-SLESNMHTSA-N |

SMILES |

CCCCC(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

SMILES isomérico |

CCCCC(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

SMILES canónico |

CCCCC(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Sinónimos |

16-methyl PGE2 16-methyl prostaglandin E2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.